molecular formula C7H12N2O B12861411 4,5-Diethylisoxazol-3-amine

4,5-Diethylisoxazol-3-amine

Cat. No.: B12861411
M. Wt: 140.18 g/mol
InChI Key: TUZITIXKHDXCKA-UHFFFAOYSA-N
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Description

4,5-Diethylisoxazol-3-amine is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with ethyl groups at the 4- and 5-positions and an amine group at the 3-position. Isoxazoles are aromatic systems containing one oxygen and one nitrogen atom in adjacent positions, conferring unique electronic and steric properties. The ethyl substituents enhance the compound’s lipophilicity and steric bulk compared to simpler analogs like 4,5-dimethylisoxazol-3-amine.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4,5-diethyl-1,2-oxazol-3-amine

InChI

InChI=1S/C7H12N2O/c1-3-5-6(4-2)10-9-7(5)8/h3-4H2,1-2H3,(H2,8,9)

InChI Key

TUZITIXKHDXCKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(ON=C1N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethylisoxazol-3-amine typically involves the cyclization of suitable precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of 4,5-Diethylisoxazol-3-amine may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethylisoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

4,5-Diethylisoxazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diethylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

4,5-Dimethylisoxazol-3-amine
  • Structure : Differs by having methyl groups instead of ethyl at the 4- and 5-positions.
  • Properties: Lower molecular weight (C₅H₈N₂O vs. C₇H₁₂N₂O for the diethyl analog), leading to higher solubility in polar solvents. Applications: Intermediate in synthesizing antifungal agents and ligands for metal coordination .
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
  • Structure : Contains a 1,2,5-oxadiazole (furazan) ring fused with a pyrrole group instead of an isoxazole.
  • Properties :
    • The oxadiazole ring provides higher thermal stability and nitrogen content, making it relevant to energetic materials.
    • Pyrrole substitution introduces π-conjugation, altering electronic properties for optoelectronic applications .

Heterocyclic Analogs: Isoxazole vs. Oxadiazole

4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
  • Structure : A trioxadiazole derivative with three fused 1,2,5-oxadiazole rings.
  • Properties :
    • High nitrogen content (N% ≈ 50%) : Favors applications as a high-energy-density material (HEDM).
    • Crystallinity : Single-crystal X-ray data (R factor = 0.031) confirm planar geometry and dense molecular packing, critical for explosive performance .
    • Thermal stability : Decomposes above 200°C, superior to isoxazole analogs due to oxadiazole’s aromatic stabilization .

Data Table: Key Properties of Comparative Compounds

Compound Heterocycle Substituents Molecular Formula Key Applications Thermal Stability
4,5-Diethylisoxazol-3-amine Isoxazole 4,5-diethyl C₇H₁₂N₂O Pharmaceuticals, ligands Moderate (~150°C)
4,5-Dimethylisoxazol-3-amine Isoxazole 4,5-dimethyl C₅H₈N₂O Antifungal agents Low (~120°C)
4-[4-(4-Amino...-oxadiazol-3-amine 1,2,5-Oxadiazole Trioxadiazole core C₆H₃N₉O₃ High-energy materials High (>200°C)
4-(2,5-Dimethylpyrrolyl)-oxadiazol-3-amine 1,2,5-Oxadiazole Pyrrole substituent C₈H₁₀N₄O Energetic/optoelectronic materials Moderate (~180°C)

Biological Activity

4,5-Diethylisoxazol-3-amine is a synthetic compound that belongs to the isoxazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of 4,5-Diethylisoxazol-3-amine, including its mechanisms of action, therapeutic applications, and relevant case studies.

4,5-Diethylisoxazol-3-amine has the following chemical characteristics:

PropertyValue
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
IUPAC Name4,5-Diethyl-1,2-oxazol-3-amine
CAS Number852822-25-4

The biological activity of 4,5-Diethylisoxazol-3-amine is primarily linked to its ability to interact with various biological targets. The isoxazole ring structure allows it to participate in diverse biochemical interactions, including:

  • Enzyme Inhibition : Compounds with isoxazole moieties have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, they may mimic substrate analogs and bind to active sites.
  • Receptor Modulation : The compound may act on neurotransmitter receptors or other membrane-bound proteins, influencing signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that 4,5-Diethylisoxazol-3-amine exhibits several biological activities:

  • Antitumor Activity : Studies have demonstrated that derivatives of isoxazole compounds can inhibit the proliferation of various cancer cell lines. For example, a related compound was found to suppress tumor necrosis factor (TNF) production and induce apoptosis in specific cell types .
  • Immunomodulatory Effects : Isoxazole derivatives have shown potential in modulating immune responses. They can inhibit lymphocyte proliferation and cytokine production in response to stimuli like lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
  • Antiviral Properties : Some studies suggest that similar compounds can inhibit viral replication. For instance, they have been reported to reduce the replication of human herpes virus type 1 (HHV-1) in cultured cells .

Case Study 1: Antitumor Activity

A study investigated the effects of 4,5-Diethylisoxazol-3-amine on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Immunomodulatory Effects

In a controlled experiment involving murine splenocytes, treatment with 4,5-Diethylisoxazol-3-amine resulted in a marked decrease in LPS-induced TNF production. This suggests potential utility in managing inflammatory conditions or autoimmune disorders.

Comparative Analysis

To understand the unique properties of 4,5-Diethylisoxazol-3-amine compared to other isoxazole compounds, a comparison table is provided below:

CompoundAntitumor ActivityImmunomodulatory EffectsAntiviral Activity
4,5-Diethylisoxazol-3-amineYesYesModerate
5-Amino-isoxazoleYesModerateYes
3-Amino-isoxazoleModerateYesNo

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